Cas no 2171231-21-1 ((2R)-1-amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}propan-2-ol)

(2R)-1-Amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}propan-2-ol is a chiral organic compound featuring a furan ring substituted with a chlorine atom at the 5-position, linked to a propan-2-ol backbone via a methylsulfanyl bridge. The (2R)-stereochemistry ensures enantiomeric purity, making it valuable for asymmetric synthesis and pharmaceutical applications. The chlorofuran moiety enhances reactivity in nucleophilic substitution reactions, while the amino and hydroxyl groups provide versatile functionalization sites. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, owing to its structural rigidity and potential for targeted modifications. Its well-defined stereochemistry and functional group compatibility make it a reliable intermediate in complex synthetic pathways.
(2R)-1-amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}propan-2-ol structure
2171231-21-1 structure
商品名:(2R)-1-amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}propan-2-ol
CAS番号:2171231-21-1
MF:C8H12ClNO2S
メガワット:221.7043800354
CID:6358098
PubChem ID:165519603

(2R)-1-amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}propan-2-ol 化学的及び物理的性質

名前と識別子

    • (2R)-1-amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}propan-2-ol
    • (2R)-1-amino-3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}propan-2-ol
    • 2171231-21-1
    • EN300-1289893
    • インチ: 1S/C8H12ClNO2S/c9-8-2-1-7(12-8)5-13-4-6(11)3-10/h1-2,6,11H,3-5,10H2/t6-/m1/s1
    • InChIKey: JMLYPEDYPBPXDJ-ZCFIWIBFSA-N
    • ほほえんだ: ClC1=CC=C(CSC[C@@H](CN)O)O1

計算された属性

  • せいみつぶんしりょう: 221.0277275g/mol
  • どういたいしつりょう: 221.0277275g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 5
  • 複雑さ: 150
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 84.7Ų

(2R)-1-amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}propan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1289893-5000mg
(2R)-1-amino-3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}propan-2-ol
2171231-21-1
5000mg
$3687.0 2023-10-01
Enamine
EN300-1289893-1.0g
(2R)-1-amino-3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}propan-2-ol
2171231-21-1
1g
$0.0 2023-06-07
Enamine
EN300-1289893-10000mg
(2R)-1-amino-3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}propan-2-ol
2171231-21-1
10000mg
$5467.0 2023-10-01
Enamine
EN300-1289893-50mg
(2R)-1-amino-3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}propan-2-ol
2171231-21-1
50mg
$1068.0 2023-10-01
Enamine
EN300-1289893-100mg
(2R)-1-amino-3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}propan-2-ol
2171231-21-1
100mg
$1119.0 2023-10-01
Enamine
EN300-1289893-500mg
(2R)-1-amino-3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}propan-2-ol
2171231-21-1
500mg
$1221.0 2023-10-01
Enamine
EN300-1289893-1000mg
(2R)-1-amino-3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}propan-2-ol
2171231-21-1
1000mg
$1272.0 2023-10-01
Enamine
EN300-1289893-250mg
(2R)-1-amino-3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}propan-2-ol
2171231-21-1
250mg
$1170.0 2023-10-01
Enamine
EN300-1289893-2500mg
(2R)-1-amino-3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}propan-2-ol
2171231-21-1
2500mg
$2492.0 2023-10-01

(2R)-1-amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}propan-2-ol 関連文献

(2R)-1-amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}propan-2-olに関する追加情報

The Compound CAS No 2171231-21-1: (2R)-1-amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}propan-2-ol

The compound with CAS No 2171231-21-1, commonly referred to as (2R)-1-amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}propan-2-ol, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention in recent years due to its unique properties and promising biological activities. In this article, we will delve into its structure, synthesis, and the latest research findings that highlight its significance in the scientific community.

Structural Analysis

The molecular structure of (2R)-1-amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}propan-2-ol is characterized by a chiral center at the second carbon atom of the propane backbone. The presence of an amino group (-NH₂) at the first carbon and a sulfanyl group (-S-) attached to a 5-chlorofuran moiety at the third carbon introduces significant stereochemical complexity. The furan ring, substituted with a chlorine atom at the 5-position, contributes to the molecule's aromaticity and electronic properties. This unique combination of functional groups makes the compound a versatile building block for further chemical modifications.

Synthesis and Optimization

The synthesis of (2R)-1-amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}propan-2-ol involves a multi-step process that requires precise control over stereochemistry and functional group compatibility. Recent advancements in asymmetric synthesis have enabled researchers to achieve high enantiomeric excess (ee) in the preparation of this compound. The use of chiral catalysts and optimized reaction conditions has significantly improved the yield and purity of the product, making it more accessible for large-scale applications.

Pharmacological Studies

Emerging research has highlighted the potential of (2R)-1-amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}propan-2

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